molecular formula C8H10BrClFNO B13650802 (R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13650802
M. Wt: 270.52 g/mol
InChI Key: FMWBCSRZJHDCHX-FJXQXJEOSA-N
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Description

®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted aromatic ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-bromo-2-fluoroaniline.

    Reaction with Epoxide: The aromatic precursor undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the corresponding amino alcohol.

    Resolution of Enantiomers: The racemic mixture of the amino alcohol is then resolved into its enantiomers using chiral resolution techniques.

    Formation of Hydrochloride Salt: The desired ®-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes, or reduced to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones, aldehydes, amines, or alcohols.

Scientific Research Applications

®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and properties.

    2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: The non-hydrochloride form of the compound, with similar chemical properties but different solubility and stability.

    2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific combination of bromine and fluorine substituents on the aromatic ring, as well as its chiral nature. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10BrClFNO

Molecular Weight

270.52 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m0./s1

InChI Key

FMWBCSRZJHDCHX-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)F)[C@H](CO)N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(CO)N.Cl

Origin of Product

United States

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